molecular formula C5H7F2N B567977 6,6-Difluoro-3-azabicyclo[3.1.0]hexane CAS No. 1215166-78-1

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

Cat. No. B567977
M. Wt: 119.115
InChI Key: GHBUVDSNXSMDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H7F2N . It is also known as 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride .


Synthesis Analysis

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The InChI code for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane is 1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 . The molecular weight of this compound is 119.11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane include a molecular weight of 119.11 . It is a solid at room temperature . The storage temperature is 28 C .

Scientific Research Applications

Application in Antiviral Medications

  • Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
  • Methods of Application : The synthesis of this compound involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

Application in the Synthesis of Opioid Antagonists

  • Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is used in the synthesis of a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives, which are crucial in the production of opioid antagonists like CP-866,087 .
  • Methods of Application : The synthesis involves a gram-scale cyclopropanation reaction of maleimides, which provides these derivatives in high yields and diastereoselectivities .
  • Results or Outcomes : The major diastereoisomers could be easily isolated by chromatography on silica gel .

Application in the Synthesis of COVID-19 Medications

  • Summary of Application : “6,6-Difluoro-3-azabicyclo[3.1.0]hexane” is a key raw material used in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
  • Methods of Application : The synthesis of this compound involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .

properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBUVDSNXSMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282633
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-3-azabicyclo[3.1.0]hexane

CAS RN

1215166-78-1
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluoro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
PS Nosik, AO Gerasov, RO Boiko… - Advanced Synthesis …, 2017 - Wiley Online Library
The synthesis of monocyclic, spirocyclic and fused bicyclic secondary amines bearing a gem‐difluorocyclopropane moiety via difluorocyclopropanation of unsaturated N‐Boc …
Number of citations: 39 onlinelibrary.wiley.com
KS Adekenova, PB Wyatt… - Beilstein Journal of …, 2021 - beilstein-journals.org
Recently, the functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in such fields as medicine, agriculture or materials sciences. The …
Number of citations: 24 www.beilstein-journals.org
CP Chang, CH Wu, JS Song, MC Chou… - Journal of Medicinal …, 2013 - ACS Publications
After extensive synthetic efforts, we found that many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/…
Number of citations: 44 pubs.acs.org

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